molecular formula C11H12F2N2O5S B2413537 3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine CAS No. 2418677-41-3

3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine

Cat. No.: B2413537
CAS No.: 2418677-41-3
M. Wt: 322.28
InChI Key: YSWFLCGKPHUWFP-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the fluorosulfonyloxy group and the morpholine moiety. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and morpholine derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features could provide insights into the mechanisms of action of various biological molecules.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. They could serve as lead compounds for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and other specialty

Properties

IUPAC Name

3-(fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O5S/c12-4-9-7-19-2-1-15(9)11(16)8-3-10(6-14-5-8)20-21(13,17)18/h3,5-6,9H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWFLCGKPHUWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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